molecular formula C16H13ClF3NO2 B2635162 N-(4-chlorophenyl)-2,2,2-trifluoro-N-[(4-methoxyphenyl)methyl]acetamide CAS No. 860649-56-5

N-(4-chlorophenyl)-2,2,2-trifluoro-N-[(4-methoxyphenyl)methyl]acetamide

Cat. No.: B2635162
CAS No.: 860649-56-5
M. Wt: 343.73
InChI Key: FDEBBDZNRJRONT-UHFFFAOYSA-N
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Description

This compound is an acetamide derivative, which means it contains a functional group consisting of an acyl group (RCO-) attached to nitrogen . Acetamides are a class of organic compounds that have a variety of applications in the chemical industry, including use as solvents and precursors to other compounds .


Molecular Structure Analysis

The molecular structure of this compound would consist of two phenyl rings (one with a chlorine substituent and the other with a methoxy substituent), linked by a trifluoroacetamide group . The presence of the trifluoroacetamide group could impart interesting properties to the compound, such as increased stability or reactivity, depending on the specific context .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoroacetamide group could increase its stability and potentially its reactivity . The chlorine and methoxy substituents on the phenyl rings could also influence properties such as solubility and melting point .

Scientific Research Applications

Application in Antiarrhythmic Therapy

N-(4-chlorophenyl)-2,2,2-trifluoro-N-[(4-methoxyphenyl)methyl]acetamide, also known as lorcainide, has been studied for its effects in treating ventricular arrhythmias resistant to other antiarrhythmic agents. In a study, lorcainide demonstrated significant suppression of ventricular premature contractions, highlighting its effectiveness as an antiarrhythmic agent for difficult-to-treat ventricular arrhythmias (Meinertz et al., 1980).

Metabolism and Identification in Biological Material

The metabolism of compounds related to this compound has been studied to understand its biotransformation and presence in human biological materials. For instance, chlorphenoxamine, a related compound, has been analyzed in human urine, where its metabolites and their conjugated forms were identified (Goenechea et al., 1987).

Pharmacokinetic Studies

Environmental and Health Impact Studies

The environmental presence and potential health impacts of related phenolic compounds have been investigated. For instance, phenoxyherbicides and chlorophenols have been studied for their association with soft tissue sarcoma, although further studies are needed to conclusively determine the risk (Smith et al., 1984).

Properties

IUPAC Name

N-(4-chlorophenyl)-2,2,2-trifluoro-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClF3NO2/c1-23-14-8-2-11(3-9-14)10-21(15(22)16(18,19)20)13-6-4-12(17)5-7-13/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDEBBDZNRJRONT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN(C2=CC=C(C=C2)Cl)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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